Tirabrutinib, also known as ONO/GS-4059, is a second-generation, highly selective, and irreversible Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is classified as a small molecule inhibitor and is primarily investigated for its potential in treating various B-cell malignancies and autoimmune disorders. [, , , , ] Tirabrutinib is designed to target BTK, a key regulator of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in B-cell development, activation, and survival. [, , ]
Tirabrutinib is classified as a small-molecule drug and is categorized under the group of irreversible inhibitors targeting Bruton’s tyrosine kinase. It was synthesized by Gilead Sciences, Inc., which has been at the forefront of developing targeted therapies for hematological cancers. The compound's development is part of a broader effort to improve treatment options for patients with B-cell malignancies by providing more selective therapeutic agents that minimize off-target effects.
The synthesis of tirabrutinib involves multiple steps, starting from precursor compounds. Key steps include:
These synthetic routes are designed to ensure high purity and yield of tirabrutinib, enabling its use in clinical settings.
The molecular formula for tirabrutinib is CHClNO, and its molecular weight is approximately 393.87 g/mol. The structure features a complex arrangement that includes:
The three-dimensional conformation of tirabrutinib allows it to fit precisely into the active site of Bruton’s tyrosine kinase, facilitating its inhibitory action .
Tirabrutinib undergoes several key chemical reactions during its synthesis and therapeutic action:
These reactions are critical for both understanding the compound's behavior in biological systems and optimizing its therapeutic potential.
Tirabrutinib exerts its anti-tumor effects primarily through the inhibition of Bruton’s tyrosine kinase, which plays a pivotal role in B-cell receptor signaling. By inhibiting this enzyme, tirabrutinib disrupts downstream signaling pathways, including those involving NF-kB, AKT, and ERK, which are crucial for cell proliferation and survival in B-cell malignancies .
The inhibition leads to:
Tirabrutinib exhibits several notable physical and chemical properties:
These properties are essential for formulating tirabrutinib into effective dosage forms for clinical use.
Tirabrutinib is primarily used in clinical settings for treating hematological malignancies such as:
Its application extends beyond treatment; ongoing research aims to explore its potential in combination therapies with other agents to enhance efficacy and overcome resistance mechanisms observed in various cancers .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3